molecular formula C17H14FN5O2S B2372935 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1211642-59-9

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2372935
CAS No.: 1211642-59-9
M. Wt: 371.39
InChI Key: FYJLRPFJBXFGGJ-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide is a novel chemical entity designed for anticancer research and development. This hybrid molecule incorporates a thiazolo[3,2-b][1,2,4]triazole scaffold, a structural motif demonstrated in published studies to possess significant anticancer properties against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The compound's molecular architecture combines this promising core with a 5-methylisoxazole-3-carboxamide moiety, a heterocyclic system recognized in medicinal chemistry for its diverse biological activities and potential as a pharmacophore in targeted therapies . The strategic incorporation of the 2-fluorophenyl substituent is intended to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets. While the specific mechanism of action for this precise compound is currently under investigation, research on structurally related 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones indicates that such molecules can exhibit potent anticancer effects, with some analogs showing superior inhibitory activity compared to established therapeutic agents in preclinical models . This reagent represents a valuable tool for researchers exploring new pathways in oncology drug discovery, particularly for investigating small molecules that interfere with altered metabolic pathways in cancers. It is supplied as a high-purity compound characterized by comprehensive spectral data (1H NMR, 13C NMR) and mass spectrometry to ensure batch-to-batch consistency and reliability for your experimental work. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c1-10-8-14(22-25-10)16(24)19-7-6-11-9-26-17-20-15(21-23(11)17)12-4-2-3-5-13(12)18/h2-5,8-9H,6-7H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLRPFJBXFGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound belonging to the class of triazolothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C22H21FN4O4S
Molecular Weight : 456.5 g/mol
IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylisoxazole-3-carboxamide

The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the thiazole and triazole rings contributes to its pharmacological properties through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer proliferation and inflammatory processes.
  • Receptor Binding : Its structure allows for effective binding to specific receptors, influencing cellular signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in HeLa cells with IC50 values lower than established chemotherapeutics like sorafenib .
    • Case Study : A derivative exhibited an IC50 value of 0.37 µM against HeLa cells, indicating a potent anticancer effect compared to standard treatments .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
  • Anti-inflammatory Properties :
    • In vitro studies suggest that the compound can reduce inflammatory markers in human cell lines, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 0.37 µM (HeLa)
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced cytokine levels

Case Studies

  • Cytotoxicity Evaluation :
    • A series of derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines (MCF-7, HepG2). The most potent derivative was found to significantly inhibit cell proliferation and induce apoptosis through flow cytometry analysis .
  • In Silico Studies :
    • Molecular docking studies have revealed strong binding affinities of the compound to key targets involved in cancer progression and inflammation pathways .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds

Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Fluorophenyl, 5-methylisoxazole Carboxamide -
Alkoxyphthalimide derivatives Oxazolo/thiazolo-dihydropyrimidine Phthalimide, substituted phenyl Carboxamide, imidazolidinone
Thiazolylmethylcarbamate analogs Thiazole-carbamate Hydroxy, ethoxycarbonylamino, hydroperoxy Carbamate, urea
Piperazinyl-pyrimidine derivatives Thiazole-pyrimidine Chloro-methylphenyl, piperazinyl Carboxamide, hydroxyethylpiperazine
  • Core Heterocycles : The target compound’s thiazolo-triazole core distinguishes it from dihydropyrimidine () or pyrimidine-thiazole hybrids (). The fused triazole ring may confer enhanced rigidity and π-stacking capacity compared to single-ring thiazoles .
  • Substituents : The 2-fluorophenyl group offers a balance of electronegativity and steric bulk, contrasting with chloro-methylphenyl groups in , which may increase hydrophobicity but reduce metabolic stability .

Hypothesized Activities Based on Analogs :

  • Antibacterial Potential: Compounds in with imidazolidinone and phthalimide groups demonstrated antibacterial activity. The target compound’s isoxazole carboxamide may similarly disrupt bacterial cell wall synthesis or enzyme function .
  • Enzyme Inhibition: Thiazolylmethylcarbamates in feature hydroperoxy and ethoxycarbonylamino groups, suggesting protease or kinase inhibition. The target compound’s fluorophenyl group could enhance affinity for hydrophobic enzyme pockets .
  • Kinase Targeting : Piperazinyl-pyrimidine derivatives () are structurally analogous to kinase inhibitors. The target’s ethyl-linked isoxazole may mimic ATP-binding motifs in kinases .

Table 2: Hypothesized Pharmacokinetic Properties

Property Target Compound Alkoxyphthalimide Derivatives () Thiazolylmethylcarbamates ()
LogP (Lipophilicity) Moderate (~3.5) High (>4.0) Low-Moderate (~2.5–3.0)
Solubility Moderate (carboxamide) Low (phthalimide) Low (carbamate)
Metabolic Stability High (fluorine substituent) Moderate Low (hydroperoxy group)

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes, with a focus on constructing the thiazolo[3,2-b][1,2,4]triazole core. A common approach is a one-pot catalyst-free reaction using precursors like 2-fluorophenyl-substituted thiazole intermediates and isoxazole-3-carboxamide derivatives. Key steps include:

  • Cyclocondensation of thioamide and hydrazine derivatives under reflux in acetonitrile or DMF .
  • Coupling the thiazolo-triazole intermediate with 5-methylisoxazole-3-carboxylic acid via EDCI/HOBt-mediated amidation .

Optimization Tips:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation .
  • Temperature control: Maintain 80–100°C during cyclization to minimize side products .
  • Purification: Use column chromatography with ethyl acetate/hexane (3:7) to isolate the final product (>95% purity) .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR: Assign signals for the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and isoxazole (δ 2.3 ppm for CH3) moieties .
  • IR Spectroscopy: Confirm amide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 440.0925) .

Basic: What preliminary biological screening assays are recommended?

Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial activity: Broth microdilution (MIC determination) for bacterial/fungal strains .
  • Enzyme inhibition: Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Systematic modifications:
    • Vary substituents on the fluorophenyl (e.g., Cl, OCH3) and isoxazole (e.g., CH3 vs. CF3) groups .
    • Replace the thiazolo-triazole core with imidazo[1,2-b][1,2,4]triazole to assess ring fusion effects .
  • Assay prioritization:
    • Test analogs in parallel against primary targets (e.g., kinases) and secondary targets (e.g., DNA intercalation) .

Example SAR Table:

Substituent PositionModificationBioactivity Change (vs. Parent)Reference
Fluorophenyl (C-2)Cl → F↑ Cytotoxicity (IC50 ↓ 30%)
Isoxazole (C-5)CH3 → CF3↓ Solubility, ↑ Metabolic Stability

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Validate assay conditions: Ensure consistency in cell lines (e.g., passage number), solvent controls (DMSO ≤0.1%), and incubation times .
  • Orthogonal assays: Confirm apoptosis (Annexin V) if cytotoxicity data conflicts with proliferation (BrdU) results .
  • Computational modeling: Use molecular docking to identify off-target interactions that may explain variability (e.g., unintended PDE4 inhibition) .

Advanced: What strategies optimize pharmacokinetics (e.g., bioavailability) for in vivo studies?

Answer:

  • Prodrug design: Esterify the carboxamide group to enhance intestinal absorption .
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Metabolic stability: Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Advanced: What are key structural analogs, and how do their properties compare?

Answer:

Compound NameKey Structural DifferenceBioactivity ProfileReference
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamideChlorophenyl vs. fluorophenyl↑ Antiproliferative activity
Ethyl 6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylateImidazo-thiazole vs. thiazolo-triazoleBroader kinase inhibition

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvents: Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize without disrupting cell membranes .
  • Salt formation: Convert the carboxamide to a sodium salt (improves solubility 5-fold) .
  • Sonication: Pre-treat stock solutions with 10 min sonication (40 kHz) to disperse aggregates .

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